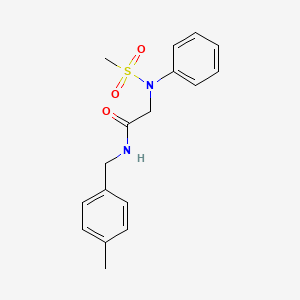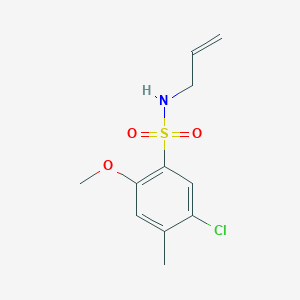![molecular formula C14H18F3N3O3 B4961238 N-[3-(4-morpholinyl)propyl]-4-nitro-2-(trifluoromethyl)aniline](/img/structure/B4961238.png)
N-[3-(4-morpholinyl)propyl]-4-nitro-2-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-morpholinyl)propyl]-4-nitro-2-(trifluoromethyl)aniline, commonly known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. MNPA is a synthetic compound that belongs to the family of anilines and is characterized by its unique chemical structure, which has a nitro group and a trifluoromethyl group attached to the aniline ring.
科学研究应用
MNPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, MNPA is used as a building block for the synthesis of various compounds that have potential therapeutic applications, such as anti-cancer, anti-inflammatory, and anti-viral agents. In drug discovery, MNPA is used as a lead compound for the development of new drugs that target specific receptors or enzymes in the body. In neuroscience, MNPA is used as a tool to study the function of specific neurotransmitter systems in the brain.
作用机制
The mechanism of action of MNPA is not fully understood, but it is believed to act as a modulator of specific receptors or enzymes in the body. MNPA has been shown to bind to specific receptors, such as the sigma-1 receptor and the dopamine transporter, and modulate their activity. MNPA has also been shown to inhibit specific enzymes, such as monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters in the brain.
Biochemical and Physiological Effects:
MNPA has been shown to have various biochemical and physiological effects, depending on the specific receptor or enzyme it modulates. MNPA has been shown to have anti-inflammatory and anti-cancer properties through its modulation of specific receptors and enzymes. MNPA has also been shown to have neuroprotective effects by modulating the activity of specific neurotransmitter systems in the brain.
实验室实验的优点和局限性
MNPA has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. MNPA is also readily available and relatively inexpensive, making it an attractive option for researchers. However, MNPA has some limitations, including its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on MNPA, including its potential applications in drug discovery and neuroscience. MNPA has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Future research could focus on the development of new compounds based on MNPA for these diseases. MNPA could also be used as a tool to study the function of specific neurotransmitter systems in the brain, which could lead to the development of new treatments for neurological disorders.
合成方法
MNPA is synthesized through a multi-step process that involves the reaction of 4-nitro-2-(trifluoromethyl)aniline with 3-chloropropylmorpholine in the presence of a catalyst. The reaction is carried out under specific conditions, including temperature, pressure, and time, to ensure the formation of MNPA. The final product is purified through various techniques, such as column chromatography and recrystallization, to obtain a high yield and purity.
属性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-nitro-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O3/c15-14(16,17)12-10-11(20(21)22)2-3-13(12)18-4-1-5-19-6-8-23-9-7-19/h2-3,10,18H,1,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMPWWZKOMVOIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B4961156.png)

![4-[4-{[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4961173.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-chlorophenyl)amino]acrylonitrile](/img/structure/B4961182.png)

![2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone](/img/structure/B4961219.png)
![2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B4961224.png)
![methyl 5-(aminocarbonyl)-2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4961231.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-methyl-2-pyridinyl)butanamide](/img/structure/B4961244.png)

![1-{[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}azepane](/img/structure/B4961260.png)
